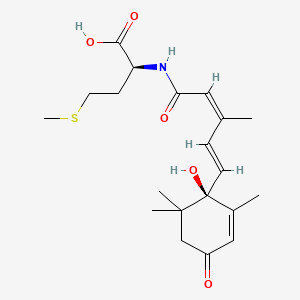
(+)-cis,trans-Abscisic Acid-glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-cis,trans-Abscisic Acid-glycine is a conjugate of abscisic acid and glycine. Abscisic acid is a plant hormone that plays a crucial role in various plant physiological processes, including seed dormancy, germination, and stress responses. Glycine is the simplest amino acid and serves as a building block for proteins. The conjugation of abscisic acid with glycine can potentially enhance the stability and bioavailability of abscisic acid, making it a compound of interest in both plant biology and biochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+)-cis,trans-Abscisic Acid-glycine typically involves the conjugation of abscisic acid with glycine through an amide bond formation. This can be achieved using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions to prevent the degradation of abscisic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-purity reagents to ensure the consistency and quality of the final product. The process may also include purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired conjugate from by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-cis,trans-Abscisic Acid-glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amide bond in the compound can be targeted for substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Reagents like acyl chlorides and anhydrides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Wissenschaftliche Forschungsanwendungen
(+)-cis,trans-Abscisic Acid-glycine has several scientific research applications:
Chemistry: It is used in studies related to plant hormone analogs and their stability.
Biology: The compound is investigated for its role in plant stress responses and development.
Medicine: Research explores its potential therapeutic applications, particularly in modulating stress responses in plants, which can have implications for agriculture and crop yield.
Industry: The compound is used in the development of agrochemicals and plant growth regulators.
Wirkmechanismus
The mechanism of action of (+)-cis,trans-Abscisic Acid-glycine involves its interaction with specific receptors and signaling pathways in plants. Abscisic acid binds to its receptors, leading to the activation of downstream signaling cascades that regulate gene expression and physiological responses. The conjugation with glycine may enhance the stability and bioavailability of abscisic acid, allowing for more effective modulation of these pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Abscisic Acid: The parent compound, which is a key plant hormone.
Glycine Conjugates: Other conjugates of glycine with different plant hormones or bioactive molecules.
Uniqueness
(+)-cis,trans-Abscisic Acid-glycine is unique due to its enhanced stability and potential bioavailability compared to abscisic acid alone. The conjugation with glycine may also provide additional functional properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C20H29NO5S |
|---|---|
Molekulargewicht |
395.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2Z,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C20H29NO5S/c1-13(10-17(23)21-16(18(24)25)7-9-27-5)6-8-20(26)14(2)11-15(22)12-19(20,3)4/h6,8,10-11,16,26H,7,9,12H2,1-5H3,(H,21,23)(H,24,25)/b8-6+,13-10-/t16-,20-/m0/s1 |
InChI-Schlüssel |
FOBGDNUTPNBRHY-IANRGWAWSA-N |
Isomerische SMILES |
CC1=CC(=O)CC([C@@]1(/C=C/C(=C\C(=O)N[C@@H](CCSC)C(=O)O)/C)O)(C)C |
Kanonische SMILES |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)NC(CCSC)C(=O)O)C)O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



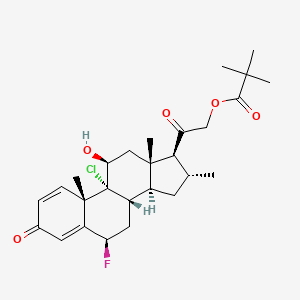

![(8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13443776.png)
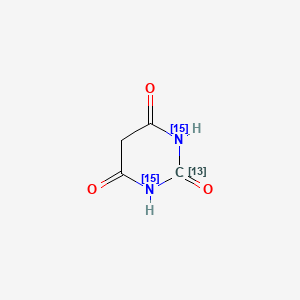
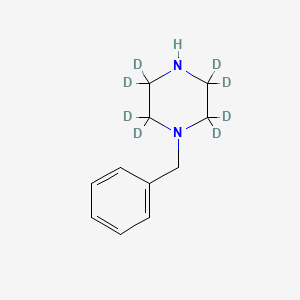


![1-Ethyl-1,2,3,4-tetrahydro-6-[2-(4-nitrophenyl)diazenyl]-7-quinolinol](/img/structure/B13443793.png)
![5-cyano-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B13443795.png)
![6'-Amino-1,6-dihydro-2-methyl-6-oxo[3,3'-bipyridine]-5-carbonitrile](/img/structure/B13443805.png)
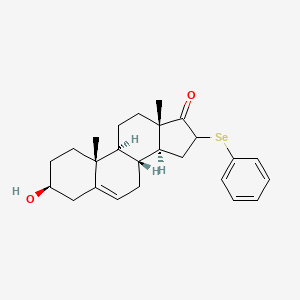

![[(4R,7aR,12bS)-3-(cyclopropylmethyl)-7-oxo-4a-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-ylcarbamoyloxy]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate](/img/structure/B13443840.png)
